molecular formula C18H14O3 B12723879 (E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid CAS No. 82885-72-1

(E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid

Cat. No.: B12723879
CAS No.: 82885-72-1
M. Wt: 278.3 g/mol
InChI Key: HFYXHQBRHCHWAO-WGDLNXRISA-N
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Description

(E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid is an organic compound characterized by its conjugated double bonds and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid typically involves the following steps:

    Aldol Condensation: The initial step often involves an aldol condensation reaction between benzaldehyde and acetophenone to form a chalcone intermediate.

    Knoevenagel Condensation: The chalcone intermediate then undergoes a Knoevenagel condensation with malonic acid or its derivatives to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalysts: Use of catalysts such as piperidine or pyridine to enhance reaction rates.

    Solvents: Common solvents include ethanol or methanol to dissolve reactants and facilitate the reaction.

    Temperature Control: Maintaining optimal temperatures (typically between 50-100°C) to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of phenylpropanol derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biological Activity: Potential use in the development of bioactive compounds with antimicrobial or anticancer properties.

Medicine

    Pharmaceuticals: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive molecules.

Industry

    Materials Science: Utilized in the development of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid involves:

    Molecular Targets: Interaction with enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, such as inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chalcones: Compounds with similar structural motifs and conjugated double bonds.

    Cinnamic Acids: Compounds with similar carboxylic acid groups and phenyl rings.

Uniqueness

(E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid is unique due to its specific arrangement of double bonds and phenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

82885-72-1

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

(E)-3-[3-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C18H14O3/c19-17(11-9-14-5-2-1-3-6-14)16-8-4-7-15(13-16)10-12-18(20)21/h1-13H,(H,20,21)/b11-9+,12-10+

InChI Key

HFYXHQBRHCHWAO-WGDLNXRISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC(=C2)/C=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC(=C2)C=CC(=O)O

Origin of Product

United States

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